
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid
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Overview
Description
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Functional Group Reactivity
The compound participates in reactions through three key domains:
Electrophilic Substitution
The 2-methylimidazole moiety undergoes regioselective reactions at the N1 and C4 positions:
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Halogenation : Reacts with bromine in acetic acid to form 4-bromo-2-methylimidazole derivatives .
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Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C for C5 nitro-group introduction .
Metal Coordination
The imidazole nitrogen acts as a Lewis base, forming coordination complexes:
text[Mn(H₂O)₃(imidazole)]²⁺ → Enzyme active site mimicry (Kd = 2 μM for arginase I) [6]
This interaction underpins its inhibitory activity against binuclear metalloenzymes like arginase .
Oxidation
Susceptible to peroxide-mediated oxidation:
Imidazole+H2O2→Imidazole N-oxide+H2O
Oxidation occurs preferentially at the N3 position under mild acidic conditions .
Amino Group Modifications
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Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 78–85%).
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Schiff Base Formation : Condenses with pyridoxal phosphate to generate a fluorescent adduct (λₑₓ = 330 nm, λₑₘ = 450 nm).
Carboxylic Acid Transformations
Reaction | Conditions | Product |
---|---|---|
Esterification | MeOH, H₂SO₄, reflux | Methyl ester (used in prodrug design) |
Salt Formation | NaOH (aq) | Sodium salt (improved water solubility) |
Decarboxylation | Cu powder, quinoline, 200°C | 2-Methyl-5-(2-methylimidazolyl)pentane |
Arginase Inhibition
The compound competitively inhibits human arginase I (IC₅₀ = 4.7 μM) by:
Nitric Oxide Synthase Modulation
Weak inhibition observed for neuronal/inducible NOS isoforms (IC₅₀ = 65–3300 μM), suggesting selectivity for arginase over NOS .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial compound with an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions, also containing an imidazole ring.
Uniqueness
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct biological and chemical properties compared to other imidazole-containing compounds .
Biological Activity
2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid, often referred to as a derivative of amino acids, has garnered attention in recent research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, including neurotransmission and metabolic pathways. This article reviews its biological activity, highlighting relevant studies, case reports, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H15N3, with a molecular weight of approximately 169.23 g/mol. Its structure features an amino group, a secondary amine, and an imidazole ring, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Neuropharmacological Effects
- Studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. These interactions are crucial for modulating neuronal excitability and could have implications in treating neurological disorders.
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Antitumor Activity
- Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives containing imidazole rings have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Antioxidant Properties
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related imidazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with these compounds, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of mitochondrial membrane potential .
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its analogs:
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-3-4-10(2,11)9(14)15/h5,7H,3-4,6,11H2,1-2H3,(H,14,15) |
InChI Key |
ZPHWBZDIVKWRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCC(C)(C(=O)O)N |
Origin of Product |
United States |
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